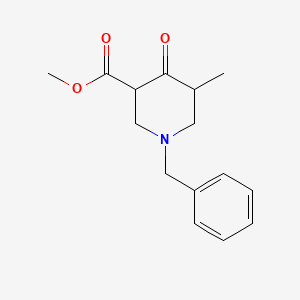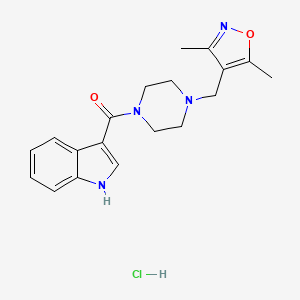
(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of related isoxazole derivatives has been determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set . The results show that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Piperazin-1-yl derivatives, such as the molecule of interest, often involve complex synthetic routes. In a related study, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized. This process involved the reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, utilizing 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in DMF. The synthesized compounds were characterized by spectral methods and evaluated for their antimicrobial activities, showing moderate to good effectiveness (Mhaske et al., 2014).
Biological Activities
Piperazin-1-yl derivatives have shown varied biological activities. For instance, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, including bis(heteroaryl)piperazines (BHAPs), were synthesized and evaluated. These compounds, derived from structural modifications including the introduction of substituted indoles, demonstrated enhanced potency compared to their precursors, with some selected for clinical evaluation due to their significant activity against HIV-1 reverse transcriptase (Romero et al., 1994).
Molecular Interactions
The molecular interactions and conformations of such compounds are crucial for their biological activity. A detailed conformational analysis of a cannabinoid receptor antagonist highlighted the importance of molecular orientation and electrostatic characteristics for receptor binding, providing insights into the structural requirements for antagonist activity and potentially for compounds with similar piperazin-1-yl moieties (Shim et al., 2002).
Chemical Interactions and Mechanisms
Understanding the chemical interactions and mechanisms of action is essential for the development of therapeutically relevant compounds. For example, the allosteric modulation of the CCR5 receptor by certain antagonists, including those with piperazine structures, offers insights into the receptor-based mechanism of action, revealing complex interaction patterns and the potential for overcoming viral resistance in clinical settings (Watson et al., 2005).
Wirkmechanismus
Target of Action
It’s known that both isoxazole and indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
Isoxazole derivatives have been shown to have a wide spectrum of biological activities , and indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Given the broad spectrum of biological activities associated with isoxazole and indole derivatives , it’s likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The solubility, stability, and bioavailability of the compound would be influenced by its chemical structure, including the presence of the isoxazole and indole moieties .
Result of Action
Given the wide range of biological activities associated with isoxazole and indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2.ClH/c1-13-17(14(2)25-21-13)12-22-7-9-23(10-8-22)19(24)16-11-20-18-6-4-3-5-15(16)18;/h3-6,11,20H,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCXXCSNGOWYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)
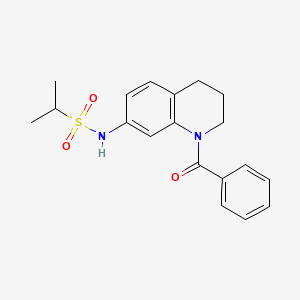

![4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2943813.png)
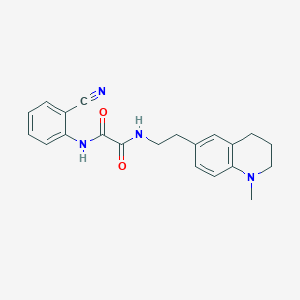
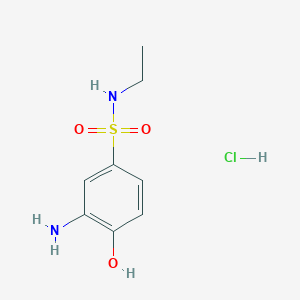
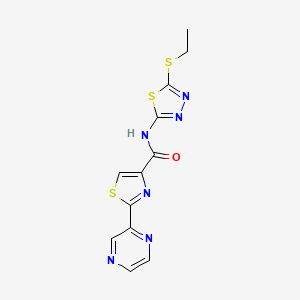
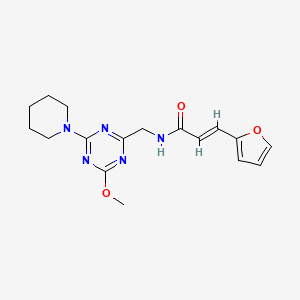
![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)
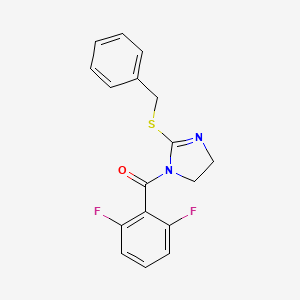
![N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2943826.png)

![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)
